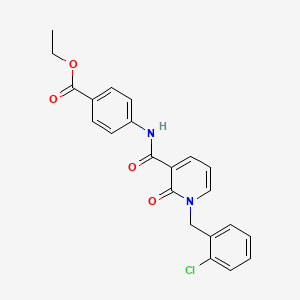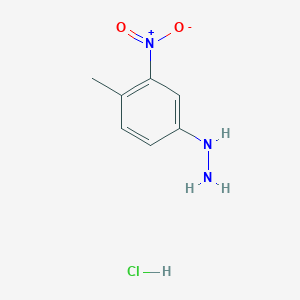
N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific information about the chemical reactions involving “N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide” is not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has led to the synthesis of novel chemical structures derived from related compounds, aiming to discover new therapeutic agents with anti-inflammatory, analgesic, and other potential activities. For instance, Abu-Hashem et al. (2020) synthesized a range of new heterocyclic compounds derived from visnaginone and khellinone, showing COX-1/COX-2 inhibition and significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Potential
Catalano et al. (2008) designed and synthesized conformationally restricted analogues of tocainide, aiming to develop potent skeletal muscle sodium channel blockers as antimyotonic agents. These compounds showed a marked increase in potency and use-dependent block compared to tocainide (Catalano et al., 2008).
Analytical Method Development
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, demonstrating its applicability for quality control in pharmaceutical analysis (Ye et al., 2012).
Histone Deacetylase Inhibitor
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to this compound, was identified as a potent histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting the therapeutic potential of these compounds in cancer treatment (Zhou et al., 2008).
Antipsychotic and Cognitive Enhancers
Heterocyclic carboxamides related to the structure of interest have been evaluated as potential antipsychotic agents, showing promise in the treatment of psychiatric disorders (Norman et al., 1996).
Anti-Acetylcholinesterase Activity
Compounds such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-acetylcholinesterase activity, suggesting potential use in the treatment of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Antineoplastic Agents
Flumatinib, a tyrosine kinase inhibitor with a related chemical structure, has shown promise in the treatment of chronic myelogenous leukemia, demonstrating the potential of these compounds in cancer therapy (Gong et al., 2010).
Eigenschaften
IUPAC Name |
N-benzyl-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-18(22-15(2)21-14)25-17-8-10-23(11-9-17)19(24)20-13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAZTGSAIQABPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-pentyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2617817.png)
![3-{[(cyclopropylcarbonyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2617818.png)

![N-(3,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2617822.png)
![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2617823.png)



![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2617828.png)
![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2617829.png)
![2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2617831.png)

